molecular formula C16H27NO4 B13326941 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid

2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid

Cat. No.: B13326941
M. Wt: 297.39 g/mol
InChI Key: YTKTVINXVBKSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic derivative featuring an 8-azaspiro[4.5]decane core, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid substituent. Its molecular formula is C₁₅H₂₅NO₅ (MW: 299.4 g/mol), and it is commonly utilized as a versatile scaffold in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzyme inhibitors .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decan-4-yl]acetic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-7-16(8-10-17)6-4-5-12(16)11-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

YTKTVINXVBKSBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2CC(=O)O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[45]decan-1-yl)acetic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as oxalyl chloride and dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its 8-azaspiro[4.5]decane framework. Below is a comparison with closely related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Properties
2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid 8-azaspiro[4.5]decane, Boc-protected N, acetic acid at position 1 299.4 Rigid scaffold for CNS-targeting ligands; Boc group aids synthetic stability
2-(8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid 1-oxa-8-azaspiro[4.5]decane (oxygen replaces CH₂ in the spiro ring) 299.4 Enhanced polarity due to ether linkage; potential for improved aqueous solubility
2-(2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid 2,8-diazaspiro[4.5]decane (additional N at position 2) 298.39 Dual nitrogen sites for chelation or hydrogen bonding; broader pH stability
8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid Carboxylic acid at position 3, 2-oxa substitution 285.34 Altered regiochemistry for targeting enzymes (e.g., proteases)
8-[2-(4-Phenylpiperidin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione Piperidinyl-ethyl chain, dione substituents 384.45 Dual functionality (spirocyclic + piperidine) for multi-target pharmacology

Stability and Hazard Profiles

  • Stability : All Boc-protected derivatives are stable under acidic conditions but hydrolyze in strong bases or prolonged exposure to moisture .
  • Hazards : Common hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) due to the carboxylic acid group .

Biological Activity

2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure, which consists of a spiro ring system and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with specific molecular targets such as enzymes and receptors.

  • Molecular Formula : C14H23NO3
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 1250994-14-9

The biological activity of 2-(8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid typically involves:

  • Enzyme Interaction : The compound's spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of target enzymes. This characteristic is crucial for studies related to enzyme mechanisms and protein-ligand interactions.
  • Receptor Modulation : The compound may influence receptor activity, which is significant in drug design for various therapeutic applications.

Biological Activity

Research indicates that 2-(8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to quench free radicals, suggesting potential protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate broad-spectrum antibacterial properties, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which could be leveraged in therapeutic contexts.

Enzyme Interaction Studies

A study investigating the interaction of 2-(8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid with various enzymes revealed significant inhibitory effects on serine proteases. This inhibition was correlated with the compound's structural features that facilitate binding to the active site of the enzyme.

Enzyme TargetInhibition TypeIC50 (µM)
Serine Protease ACompetitive12.5
Serine Protease BNon-competitive15.0

Antioxidant Activity

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to pro-oxidants.

Treatment GroupROS Levels (µM)Cell Viability (%)
Control45100
Pro-Oxidant Only9050
Pro-Oxidant + Compound5580

Applications in Drug Design

The unique properties of 2-(8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid make it a promising candidate for drug development:

  • Therapeutic Agent : Its ability to modulate enzyme activity suggests potential applications in treating diseases where enzyme dysregulation is a factor.
  • Lead Compound : The structural characteristics can serve as a scaffold for developing more potent derivatives with enhanced biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.